molecular formula C31H27N3O2S B2877401 N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-45-1

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No.: B2877401
CAS No.: 533865-45-1
M. Wt: 505.64
InChI Key: NPAWTYCKNIQLRH-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex heterocyclic compound featuring:

  • An indole core substituted at the 3-position with a thioether-linked 2-oxoethyl group.
  • A 2-oxoindoline moiety attached via the thioether bridge.
  • An ethyl spacer connecting the indole to a 2-naphthamide terminal group. This structure integrates motifs associated with bioactive molecules, including indole-based anticancer agents and thioether-containing derivatives known for modulating pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O2S/c35-30(34-17-15-23-8-3-5-11-27(23)34)21-37-29-20-33(28-12-6-4-10-26(28)29)18-16-32-31(36)25-14-13-22-7-1-2-9-24(22)19-25/h1-14,19-20H,15-18,21H2,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAWTYCKNIQLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide, often referred to as a novel indole derivative, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C28H27N3O2S
  • Molecular Weight : 469.6 g/mol
  • Purity : Typically around 95%

The primary biological activity of this compound is attributed to its interaction with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . This interaction is crucial for neuroprotection, particularly in conditions such as ischemic stroke. The compound exhibits neuroprotective effects comparable to established neuroprotective agents like ifenprodil, indicating its potential utility in treating neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound significantly protects neuronal cells from oxidative stress. For instance, it has been shown to reduce H2O2-induced cell death in RAW 264.7 macrophage cells, highlighting its potential as a therapeutic agent in neurodegenerative disorders.

Antimicrobial Activity

While the primary focus has been on neuroprotection, preliminary studies suggest that indole derivatives can exhibit antimicrobial properties. A related study synthesized various indole derivatives and evaluated their antibacterial and antifungal activities against several pathogens. The results indicated that specific structural modifications could enhance antimicrobial efficacy, suggesting a broader application for compounds like this compound.

Research Findings

StudyFindings
Neuroprotection Study Demonstrated significant protective effects against oxidative stress in neuronal cells (RAW 264.7).
Antimicrobial Evaluation Related indole derivatives showed activity against Gram-positive and Gram-negative bacteria, suggesting potential for further exploration in this area.
Molecular Docking Studies Indicated strong binding affinity to NMDA receptors, supporting its role as a neuroprotective agent.

Case Study 1: Neuroprotective Efficacy

In a controlled laboratory setting, the compound was tested for its ability to mitigate neuronal damage induced by oxidative stress. The results showed that treatment with this compound significantly decreased cell death rates compared to untreated controls.

Case Study 2: Antimicrobial Potential

Another study synthesized various indole derivatives, including those structurally similar to this compound). These compounds were tested against a range of bacterial strains, revealing varying degrees of antimicrobial activity, which warrants further investigation into their potential applications in treating infections.

Comparison with Similar Compounds

Indole/Indoline Derivatives

Compound M ():
  • Structure: N-[2-(naphthalene-1-ylamino)-ethyl]-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide.
  • Similarities : Shares the indole/indoline core and naphthamide group linked via an ethyl chain.
  • Differences : Replaces the thioether bridge with a conjugated ketone group (2-oxo-1,2-dihydro-indol-3-ylidene). This may reduce metabolic stability compared to the target compound’s thioether linkage.
  • Activity : 2-Oxoindoline derivatives in this class exhibit anticancer activity, suggesting the naphthamide group enhances target affinity .
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ():
  • Structure : Features an indole-ethyl backbone but substitutes the naphthamide with a fluoro-biphenyl group.

Thioether-Containing Analogs

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides ():
  • Structure : Incorporates a thioether-linked 1,3,4-oxadiazole ring and indole moiety.
  • Comparison : The target compound’s thioether connects to 2-oxoindoline instead of oxadiazole, which may influence hydrogen-bonding interactions.
  • Activity : These analogs showed in vitro anticancer activity (IC₅₀ = 0.8–12.5 µM), highlighting the role of thioethers in enhancing cytotoxicity .
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide ():
  • Structure : Benzamide derivative with a methyl-oxadiazole-thioether side chain.
  • Divergence : The target compound’s naphthamide group may offer better π-π stacking in receptor binding compared to benzamide.
  • Therapeutic Relevance : Such compounds are patented for cancer and viral infections, underscoring the versatility of thioether motifs .

Naphthamide/Benzamide Derivatives

HIP-1 ():
  • Structure : N-[(2-Oxo-1,2-dihydro-indol-3-ylidene)-acetyl]-substituted derivatives.
  • Comparison : Lacks the ethyl-thioether-indoline chain but retains the naphthamide/benzamide terminus.
  • Implication : The absence of the thioether-indoline unit in HIP-1 may reduce steric hindrance, favoring different binding modes .
N-Substituted Isoindole-1,3-dione Derivatives ():
  • Structure : Includes phthalimide-based amides (e.g., N-(1,3-dioxoisoindolin-2-yl)-carboxamides).
  • Synthetic Comparison : Synthesized via hydrazide-phthalic anhydride condensation, a route distinct from the target compound’s likely thioether-forming steps (e.g., nucleophilic substitution) .

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